molecular formula C8H14IN3 B8510901 2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine

2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine

Cat. No.: B8510901
M. Wt: 279.12 g/mol
InChI Key: SORSISNJTUUFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Iodination: The imidazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.

    Alkylation: The iodinated imidazole is alkylated with 2-bromoethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of the corresponding imidazole derivative with reduced functional groups.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-isopropyl-imidazol-1-yl)-ethylamine
  • 2-(4-Chloro-2-isopropyl-imidazol-1-yl)-ethylamine
  • 2-(4-Fluoro-2-isopropyl-imidazol-1-yl)-ethylamine

Uniqueness

2-(4-Iodo-2-isopropylimidazol-1-yl)ethylamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties.

Properties

Molecular Formula

C8H14IN3

Molecular Weight

279.12 g/mol

IUPAC Name

2-(4-iodo-2-propan-2-ylimidazol-1-yl)ethanamine

InChI

InChI=1S/C8H14IN3/c1-6(2)8-11-7(9)5-12(8)4-3-10/h5-6H,3-4,10H2,1-2H3

InChI Key

SORSISNJTUUFKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CN1CCN)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of [2-(4-iodo-2-isopropyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester (3.011 g; 7.941 mmol) in DCM (75 ml) was added slowly 4N HCl in dioxane (40 ml; 160 mmol). The resulting suspension was stirred at 0° C. for 15 min., then at rt for 2 h45. The volatiles were removed under reduced pressure, then under HV. The product 2-(4-iodo-2-isopropyl-imidazol-1-yl)-ethylamine was obtained as a colorless solid (2.720 g; 100%; presence of 2 eq. of HCl). LC-MS: tR=0.19 min.; [M+H]+=280.17 g/mol.
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
Name
[2-(4-iodo-2-isopropyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
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3.011 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
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Reaction Step Two
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40 mL
Type
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Reaction Step Two
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